molecular formula C16H13Cl2N3 B12292947 1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene

1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B12292947
M. Wt: 318.2 g/mol
InChI Key: BZXFWGVELNPVDR-UHFFFAOYSA-N
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Description

1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C16H13Cl2N3. It is a derivative of naphthalene, characterized by the presence of an azido group and a dichlorophenyl group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .

Preparation Methods

The synthesis of 1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

Chemical Reactions Analysis

1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, and suitable solvents like dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies.

Comparison with Similar Compounds

1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in scientific research.

Properties

Molecular Formula

C16H13Cl2N3

Molecular Weight

318.2 g/mol

IUPAC Name

1-azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2

InChI Key

BZXFWGVELNPVDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-]

Origin of Product

United States

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